molecular formula C12H11F3O B8447780 4-(1,1-Dimethyl-2-propynyloxy)trifluoromethylbenzene

4-(1,1-Dimethyl-2-propynyloxy)trifluoromethylbenzene

Cat. No. B8447780
M. Wt: 228.21 g/mol
InChI Key: NJFZPSSHFSLBED-UHFFFAOYSA-N
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Patent
US04971982

Procedure details

1.62 g of 4-(trifluoromethyl)phenol, 1.53 g of 2-chloro-2-methyl-3-butyne and 10 g of potassium carbonate were heated at reflux in 50 ml of acetone. After 18, 42 and 66 hours further batches of 1.53 g of 2-chloro-2-methyl-3-butyne were added. 72 hours after the final addition the mixture was allowed to cool to room temperature and was partitioned between diethyl ether and water. The organic phase was washed with aqueous sodium hydroxide solution, dried over sodium sulphate and evaporated. The residue was chromatographed on silica gel using 5% (v/v) ethyl acetate/petroleum ether for the elution. 1.8 g of 4-(1,1-dimethyl-2-propynyloxy)trifluoromethylbenzene were obtained as a yellow oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[C:13]([CH3:17])([C:15]#[CH:16])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:14][C:13]([CH3:17])([O:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:8][CH:7]=1)[C:15]#[CH:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC(C)(C#C)C
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC(C)(C#C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
72 hours after the final addition the mixture
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 5% (v/v) ethyl acetate/petroleum ether for the elution

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)(OC1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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